molecular formula C26H26ClNO4 B11398092 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-chlorobenzyl)propanamide

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-chlorobenzyl)propanamide

Cat. No.: B11398092
M. Wt: 451.9 g/mol
InChI Key: URNOJUCGQNQLFV-UHFFFAOYSA-N
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Description

3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-CHLOROPHENYL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that combines a furochromen ring system with a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-CHLOROPHENYL)METHYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furochromen ring system, introduction of the tert-butyl and methyl groups, and finally, the attachment of the chlorophenylmethyl group.

    Formation of the Furochromen Ring System: This step often involves cyclization reactions using appropriate starting materials under acidic or basic conditions.

    Introduction of Substituents: The tert-butyl and methyl groups can be introduced via alkylation reactions using tert-butyl chloride and methyl iodide, respectively.

    Attachment of the Chlorophenylmethyl Group: This step can be achieved through a nucleophilic substitution reaction, where the chlorophenylmethyl group is introduced using a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-CHLOROPHENYL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-CHLOROPHENYL)METHYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer or inflammatory diseases.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-CHLOROPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANOIC ACID: This compound shares a similar core structure but lacks the chlorophenylmethyl group.

    3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANOIC ACID: Another related compound with additional methyl groups.

Uniqueness

The presence of the chlorophenylmethyl group in 3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-CHLOROPHENYL)METHYL]PROPANAMIDE distinguishes it from similar compounds

Properties

Molecular Formula

C26H26ClNO4

Molecular Weight

451.9 g/mol

IUPAC Name

3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(4-chlorophenyl)methyl]propanamide

InChI

InChI=1S/C26H26ClNO4/c1-15-18(9-10-24(29)28-13-16-5-7-17(27)8-6-16)25(30)32-23-12-22-20(11-19(15)23)21(14-31-22)26(2,3)4/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,28,29)

InChI Key

URNOJUCGQNQLFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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